

# Comparative Guide: Reference Standards for Dimethyl[3-(piperidin-4-yl)propyl]amine

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## Compound of Interest

Compound Name: *Dimethyl[3-(piperidin-4-yl)propyl]amine*

CAS No.: 42270-35-9

Cat. No.: B2917848

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## Optimizing Impurity Profiling & Nitrosamine Risk Assessment[1]

### Executive Summary

**Dimethyl[3-(piperidin-4-yl)propyl]amine** (CAS: 42270-35-9) is a critical intermediate and structural motif in the synthesis of H1-antihistamines (e.g., Alcaftadine) and various antipsychotic pharmacophores.[1][2] Its structure features both a secondary amine (piperidine ring) and a tertiary amine (dimethylamino tail).[1]

This dual-amine functionality presents two distinct analytical challenges:

- **Nitrosamine Risk:** The secondary amine moiety is a direct precursor to N-nitroso impurities (NDSRIs), necessitating ultra-trace level quantification (ppb).[1]
- **Detection Difficulties:** The molecule lacks a strong UV chromophore, making traditional HPLC-UV methods prone to low sensitivity and baseline drift.[1]

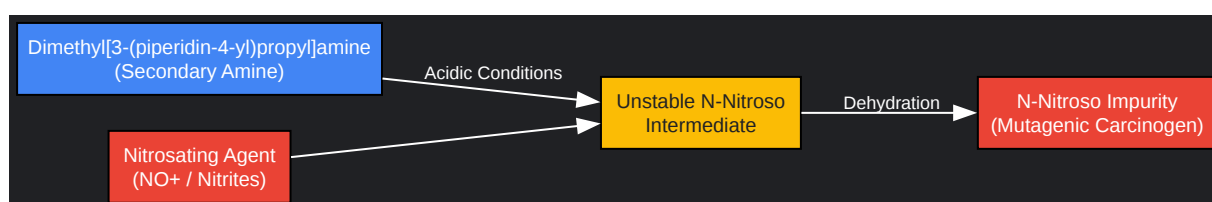
This guide compares reference standard grades and salt forms to help researchers select the optimal material for genotoxicity assessment, method validation, and GMP release testing.[2]

## Part 1: Chemical Identity & Criticality

Attribute	Specification
Chemical Name	Dimethyl[3-(piperidin-4-yl)propyl]amine
CAS Number	42270-35-9
Molecular Formula	C <sub>10</sub> H <sub>22</sub> N <sub>2</sub>
Molecular Weight	170.30 g/mol
pKa Values	~11.0 (Piperidine), ~9.5 (Dimethylamine)
Critical Role	Key Intermediate for Alcaftadine; Potential Genotoxic Impurity (PGI) precursor.[1][2]

## Structural Alert: The Nitrosamine Pathway

The secondary amine in the piperidine ring is highly susceptible to nitrosation in the presence of nitrites (often found in excipients or water). This forms a nitrosamine impurity which must be controlled to strict limits (often <26.5 ng/day intake).[1]



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Figure 1: Mechanism of Nitrosamine formation from the secondary amine moiety of the reference standard.[1][2]

## Part 2: Comparative Analysis of Reference Standards

Selecting the wrong grade can lead to OOS (Out of Specification) results, particularly when quantifying low-level impurities.[1]

## 1. Salt Form Comparison: Free Base vs. Dihydrochloride

The physical state of the standard significantly impacts weighing accuracy and stability.

Feature	Free Base (Oil/Low-Melting Solid)	Dihydrochloride Salt (2HCl)
Physical State	Viscous Liquid / Waxy Solid	Crystalline Powder
Hygroscopicity	Moderate to High	High (Deliquescent if not handled properly)
Oxidation Risk	High (Amine N-oxides form rapidly)	Low (Protonated amines are protected)
Weighing Error	High (Static, difficult to dispense <5mg)	Low (Free-flowing if dry)
Solubility	Organic Solvents (MeOH, DCM)	Water, Aqueous Buffers
Recommendation	Use for Qualitative ID (NMR, IR)	Use for Quantitative Assays (HPLC, LC-MS)

## 2. Certification Grade Comparison

Feature	Research Grade	Analytical Standard (ISO 17025)	Certified Reference Material (CRM - ISO 17034)
Purity Assignment	Area % (HPLC/GC) only	Mass Balance (HPLC + TGA + ROI + KF)	Mass Balance + Uncertainty Budget
Traceability	Vendor Batch	NIST/SI Traceable	NIST/SI Traceable
Uncertainty	Not defined	Defined (e.g., $\pm 1.0\%$ )	Defined (e.g., $\pm 0.5\%$ )
Intended Use	Synthesis confirmation	Routine QC, Stability Testing	Nitrosamine Quantification, Method Validation

Expert Insight: For nitrosamine risk assessments (where limits are in ppb), using a CRM or ISO 17025 standard is mandatory to defend the data to regulatory bodies (FDA/EMA). A Research Grade standard with "95% purity" may contain 5% impurities that interfere with the trace analysis.[1]

## Part 3: Experimental Performance & Protocols

### Challenge: The "Invisible" Peak

This molecule has weak UV absorbance. Standard C18 methods at low pH often result in peak tailing due to interaction with silanol groups.[1]

### Recommended Protocol: HILIC-CAD or LC-MS/MS

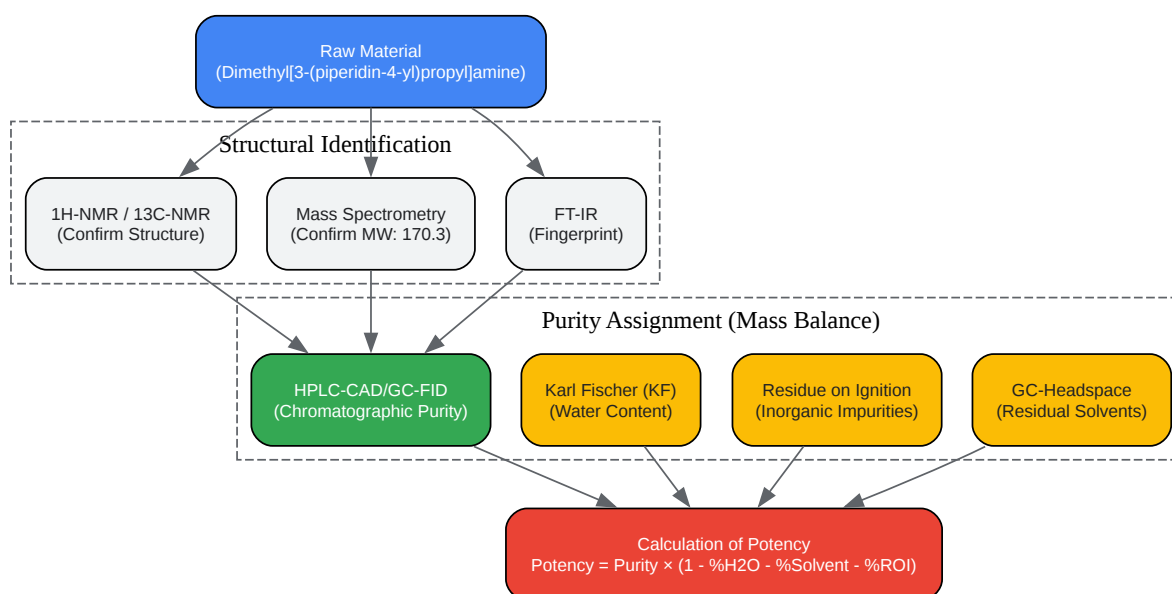
This protocol ensures retention of the polar amine and detection without derivatization.[1]

Method Parameters:

- Column: Amide or Bare Silica HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7  $\mu\text{m}$ ).[2]
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
- Mobile Phase B: Acetonitrile.[1][3][4]

- Gradient: 90% B to 60% B over 10 minutes.
- Detector:
  - Primary: Charged Aerosol Detector (CAD) - Uniform response for non-chromophoric amines.[1]
  - Alternative: LC-MS/MS (ESI Positive Mode) - Essential for trace impurity analysis.[1]
  - Avoid: UV at 205/210 nm (Low sensitivity, high noise from mobile phase).

Workflow for Reference Standard Qualification:



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Figure 2: The Mass Balance approach required to certify this standard for quantitative use.

## Part 4: Handling & Stability (The "Hidden" Variable)

Critical Protocol for Hygroscopic Amines: The dihydrochloride salt form is preferred for stability but is highly hygroscopic.[1]

- Storage: Store at -20°C in a desiccator.
- Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
- Weighing: Use an analytical balance with an ionizer (to neutralize static on the amine).[1]
  - Best Practice: Dissolve the entire contents of the vial into a known volume of solvent to create a Stock Solution, rather than attempting to weigh 1-2 mg portions repeatedly.

## References

- Alcaftadine Impurity Profiling: SynThink Chemicals.[1] "Alcaftadine EP Impurities and USP Related Compounds." [1]
- Nitrosamine Risk in Secondary Amines: European Commission.[1][5] "Opinion on Nitrosamines and Secondary Amines in Cosmetic Products (SCCS/1458/11)." [1][5]
- Hygroscopicity of Amine Standards: National Institutes of Health (NIH).[1] "Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy."
- HPLC Method Development for Piperidines: BenchChem. "Optimization of HPLC Separation for Piperidine Diastereomers."
- Molecule Identity & CAS Verification: American Elements. "**Dimethyl[3-(piperidin-4-yl)propyl]amine** Data Sheet." [1] [1]

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